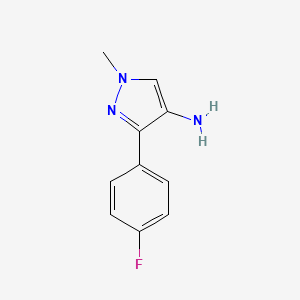

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

InChI Key |

CYZGWUSYZXOTOP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Amination of Pyrazole Intermediates

A widely documented preparation approach involves multistep transformations starting from N-methyl-3-aminopyrazole:

Halogenation: N-methyl-3-aminopyrazole is dissolved in water and reacted with elemental halogens such as bromine or iodine (with hydrogen peroxide for iodine) to selectively halogenate the 4-position of the pyrazole ring, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine intermediates.

Diazotization and Coupling: The 4-halo-1-methyl-1H-pyrazole-3-amine is then diazotized using sodium nitrite aqueous solution to form a diazonium salt, which is coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to introduce difluoromethyl groups if desired. This reaction can be adapted to introduce the 4-fluorophenyl substituent by using appropriate fluorinated aryl boron reagents.

Grignard Exchange and Carboxylation: The halogenated pyrazole intermediate undergoes Grignard reagent exchange (e.g., with isopropyl magnesium chloride), followed by reaction with carbon dioxide to form carboxylic acid derivatives. Subsequent reduction or amination steps can yield the target amine.

This method is noted for its operational simplicity, high purity (>99.5%), and good overall yield (~64% over three steps). It avoids isomer formation common in traditional processes and is amenable to scale-up.

Cyclization of Difluoroacetoacetates and Hydrazines

Another patented synthetic route involves:

- Preparation of alkyl difluoroacetoacetates via acidification of sodium enolates with carbonic acid generated in situ from carbon dioxide and water.

- Coupling of these esters with trialkyl orthoformates in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrates.

- Ring closure to form the pyrazole ring by reaction with methylhydrazine in a biphasic system at low temperatures (-20 °C to 0 °C) using weak bases such as sodium or potassium carbonate.

- Purification by fractional distillation and recrystallization yields high-purity pyrazole derivatives.

While this method focuses on difluoromethyl-substituted pyrazoles, it provides valuable insights into ring formation and functional group incorporation relevant to 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine synthesis.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Halogenation of N-methyl-3-aminopyrazole | Reaction with elemental bromine or iodine (with H2O2) in water | Bromine/Iodine, H2O2, aqueous medium | High regioselectivity | Selective 4-position halogenation |

| Diazotization & Coupling | Sodium nitrite aqueous solution, potassium difluoromethyl trifluoroborate, cuprous oxide catalyst | NaNO2, KF2CF3B, Cu2O | ~64% overall yield (multistep) | Avoids isomers, high purity (>99.5%) |

| Grignard Exchange & Carboxylation | Isopropyl magnesium chloride, CO2, quenching, recrystallization | iPrMgCl, CO2 | High purity (>99.5%) | Enables carboxylic acid intermediate formation |

| Cyclization from Difluoroacetoacetates | Acidification, coupling with trialkyl orthoformate, ring closure with methylhydrazine | CO2, trialkyl orthoformate, methylhydrazine | 75–80% yield (distillation purified) | Low temperature ring closure, biphasic system |

| Direct Pyrazole Formation | Reaction of primary amines with diketones and hydroxylamine derivatives in DMF | Primary amines, diketones, O-(4-nitrobenzoyl)hydroxylamine, DMF | 26–45% isolated yield | Useful for N-substituted pyrazoles |

Research Outcomes and Analysis

- The halogenation-diazonium coupling-Grignard sequence offers a robust, scalable, and high-purity synthetic route that is well-documented in patent literature, making it a preferred industrial approach.

- Cyclization methods from difluoroacetoacetates provide a complementary strategy for related pyrazole analogs and demonstrate the versatility of hydrazine chemistry in pyrazole synthesis.

- Direct pyrazole formation from amines and diketones, while less efficient, allows for structural diversity and rapid synthesis of N-substituted pyrazoles, which could be adapted for fluorophenyl derivatives.

- The incorporation of fluorine at the aromatic ring is crucial for modulating biological activity and metabolic stability, and methods that allow selective fluorophenyl introduction are highly valuable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides.

Scientific Research Applications

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects

- 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine (C₁₆H₁₄FN₃): This compound replaces the methyl group at position 1 with a p-tolyl (4-methylphenyl) group.

- 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (C₁₂H₁₅N₃O₂): The dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with the electron-withdrawing fluorine in the target compound. This difference could modulate electronic properties, such as dipole moments and π-π stacking capabilities .

Dihedral Angles and Conformation

reports dihedral angles between the pyrazole and fluorophenyl rings in four pyrazole derivatives, ranging from 4.64° to 10.53°. These angles influence molecular planarity and conjugation, which are critical for intermolecular interactions in crystal packing or biological target binding.

| Compound | Substituents (Positions) | Molecular Formula | Key Structural Feature (Dihedral Angle) |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine | 4-Fluorophenyl (3), Methyl (1) | C₁₀H₁₀FN₃ | Not explicitly reported |

| 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | 4-Fluorophenyl (1), p-Tolyl (4) | C₁₆H₁₄FN₃ | - |

| 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine | 3,4-Dimethoxyphenyl (5), Methyl (1) | C₁₂H₁₅N₃O₂ | - |

Crystallographic and Analytical Data

- 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine : This compound (C₂₀H₁₄FN₅O₂) crystallizes in a triclinic system with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, and c = 10.4264 Å. Its refinement parameters (R = 0.070) indicate high structural accuracy, a common feature in pyrazole derivatives analyzed via SHELXL .

Biological Activity

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its significant biological activity. This compound is characterized by its unique structural features, including a fluorophenyl group that enhances its lipophilicity and potential bioavailability. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H10FN3

- Molecular Weight : 227.67 g/mol

- CAS Number : 2703756-65-2

The compound is often utilized in its hydrochloride form to improve solubility and stability in biological assays.

The biological activity of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the phenyl ring significantly enhances binding affinity due to its electronegative nature, which can influence molecular interactions within biological systems.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It can modulate receptor functions, leading to various biological responses.

Biological Activities

Research indicates that 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine exhibits several biological activities:

- Anti-inflammatory Activity : Studies have demonstrated its potential as an anti-inflammatory agent by modulating specific biochemical pathways involved in inflammation.

- Anticancer Potential : Preliminary findings suggest that this compound may have applications in cancer therapy due to its ability to affect signaling pathways associated with tumor growth.

- Analgesic Properties : The compound's structural characteristics allow for exploration in the development of analgesics.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine revealed that it effectively reduced inflammation markers in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations led to more significant reductions in inflammatory cytokines.

| Concentration (µM) | Inflammatory Cytokine Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

This data underscores the compound's potential for therapeutic use in treating inflammatory diseases.

Anticancer Activity Assessment

In a separate study focusing on the anticancer effects, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine was tested against various cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating significant potency against specific cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 20 |

| HeLa (Cervical) | 18 |

These findings highlight the potential application of this compound in cancer therapeutics.

Q & A

Basic: What are the common synthetic routes for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

- Cyclization : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under reflux conditions (e.g., ethanol at 70–80°C) to form the pyrazole core .

- Functionalization : Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution. Morpholine and formaldehyde are often used in Mannich reactions to append secondary amines .

- Purification : Crystallization from ethanol (95%) or chromatography (e.g., ethyl acetate/hexane gradients) yields pure compounds .

Basic: Which spectroscopic and crystallographic methods validate the structure of this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and methyl group integration. For example, the methyl group at N1 appears as a singlet (~δ 3.2 ppm) .

- X-ray Crystallography : Single-crystal diffraction (e.g., triclinic space group P1) provides bond lengths (e.g., C–N ≈ 1.34 Å) and torsion angles (e.g., N1–C2–N6 ≈ 106.9°) .

- IR Spectroscopy : Stretching frequencies for NH (~3298 cm) and C–F (~1220 cm) confirm functional groups .

Advanced: How do structural modifications influence biological activity?

- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl, NO) to the pyrazole ring enhances antimicrobial activity by increasing membrane permeability. Conversely, bulky substituents (e.g., 2,4,6-trichlorophenyl) may sterically hinder target binding .

- Case Study : Fluorine at the 4-phenyl position improves metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in σ receptor antagonists .

- Quantitative SAR : LogP values >3 correlate with improved Gram-positive bacterial inhibition (MIC <10 µM) .

Advanced: How can contradictions in crystallographic data be resolved?

- Symmetry and Disorder : Use high-resolution data (e.g., Bruker SMART APEXII diffractometer) and refine with SHELXL. For example, resolving overlapping electron densities in the pyridinyl ring via anisotropic displacement parameters .

- Validation Tools : Cross-check with CCDC databases and computational models (e.g., DFT-optimized geometries) to validate bond angles and torsional strain .

- Thermal Parameters : Atoms with high U values (>0.1 Å) suggest disorder; exclude these from activity correlations .

Basic: What in vitro assays assess antimicrobial potential?

- MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines). For example, derivatives with MICs ≤8 µg/mL are considered potent .

- Time-Kill Studies : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

- Resistance Profiling : Compare activity against methicillin-resistant S. aureus (MRSA) and wild-type strains to identify structure-resistance relationships .

Advanced: What strategies optimize reaction yields in synthesis?

- Catalysis : Copper(I) bromide (5 mol%) accelerates coupling reactions (e.g., Ullmann-type) at 35°C, reducing side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes byproducts during cyclization .

- Workflow Design : One-pot protocols (e.g., condensation + cyclization) reduce purification steps, achieving yields >70% .

Basic: How is purity assessed post-synthesis?

- HPLC : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Purity >95% is required for biological testing .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%) .

- Melting Point : Sharp melting points (e.g., 104–107°C) indicate high crystallinity .

Advanced: What computational tools predict binding modes to biological targets?

- Docking Simulations : AutoDock Vina models interactions with tubulin (e.g., binding energy <−8 kcal/mol for antimitotic activity) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .

- Pharmacophore Mapping : Identify critical hydrogen bonds (e.g., pyrazole NH with Asp26 in σ receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.